3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol is a chemical compound that features a complex structure combining imidazo[1,2-b]pyridazine moieties with an amino-propan-1-ol functional group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and its applications in treating inflammatory diseases and autoimmune disorders.
The compound has been referenced in various scientific literature, including patents and research articles that explore its synthesis, properties, and applications. Notable sources include chemical synthesis studies and patent filings that describe its utility in drug development.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures. It is classified as an imidazo[1,2-b]pyridazine derivative, which is a subclass of pyridazine compounds known for their biological activity.
The synthesis of 3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol can involve several steps:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity.
The molecular formula for 3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol is C10H12N4O. Its structure includes:
The compound's molecular weight is approximately 220.23 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can provide insights into its structural characteristics.
The compound can undergo various chemical reactions typical for amines and alcohols:
Technical details such as reaction mechanisms and yields are critical for understanding the reactivity of this compound.
The mechanism of action for 3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol primarily involves its interaction with specific kinase targets within cellular pathways. The presence of the imidazo[1,2-b]pyridazine framework suggests potential inhibition of kinase activity by mimicking ATP binding sites.
Studies have shown that compounds with similar structures exhibit significant inhibitory effects on various kinases involved in cell signaling pathways related to inflammation and cancer progression.
The compound is likely to be a solid at room temperature with moderate solubility in polar solvents due to the presence of hydroxyl and amino groups. Melting point and boiling point data would provide further insights into its physical state under different conditions.
Key chemical properties include:
Relevant analyses such as pH stability tests and solubility measurements are essential for practical applications.
3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol has potential applications in:
The 3-iodo substituent in 3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol serves as a versatile handle for Pd-mediated transformations, enabling precise C–C and C–heteroatom bond formation. Iodoimidazo[1,2-b]pyridazines exhibit superior reactivity over chloro or bromo analogs in cross-coupling due to enhanced oxidative addition kinetics. Pd(0)/Pd(II) catalytic cycles facilitate Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, with the 3-iodo position selectively engaging under mild conditions (80–100°C) to preserve the propanolamine side chain [8].
Key ligand systems optimize coupling efficiency:
Table 1: Ligand Impact on Cross-Coupling Efficiency with 3-Iodoimidazo[1,2-b]pyridazine
Ligand Type | Reaction | Yield Range (%) | Temperature (°C) |
---|---|---|---|
BINAP | Suzuki-Miyaura | 75–92 | 80 |
XantPhos | Buchwald-Hartwig | 68–85 | 100 |
Pd-PEPPSI-IPent | Sonogashira | 72–88 | 90 |
Microwave irradiation further accelerates couplings (10–30 minutes vs. 12–24 hours conventionally), minimizing thermal degradation of the imidazo[1,2-b]pyridazine core [7].
The 6-chloro or 6-bromo precursors of 3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol undergo nucleophilic aromatic substitution (SNAr) with propanolamine derivatives. This reaction exploits the electron-deficient character of the C6 position, where halogen displacement occurs efficiently with primary amines, including 3-aminopropan-1-ol. Regioselectivity is governed by:
Table 2: Amination Efficiency at Imidazo[1,2-b]pyridazine C6 Position
Halogen (X) | Amine | Base | Solvent | Yield (%) |
---|---|---|---|---|
Cl | 3-Aminopropan-1-ol | DIPEA | DMF | 78 |
Br | N-Boc-propanolamine | Cs₂CO₃ | DMSO | 85 |
I | 3-Aminopropan-1-ol | K₂CO₃ | NMP | 68 |
The primary amino (–NH–) and terminal hydroxyl (–OH) groups in 3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol are critical pharmacophores for target engagement. Systematic SAR studies reveal:
Table 3: Propanolamine Side Chain Modifications and Impact on Binding
Modification | Target Affinity (IC₅₀) | Relative Potency |
---|---|---|
Unmodified propanolamine | 12 nM | 1.0x |
Methylated hydroxyl | 58 nM | 0.21x |
Acetylated amino | >500 nM | <0.02x |
Ethylenediamine variant (2C) | 31 nM | 0.39x |
Butanolamine variant (4C) | 67 nM | 0.18x |
The C3-iodo group enhances metabolic stability by:
Comparative studies show 3-iodo derivatives exhibit plasma half-lives (t₁/₂) >4 hours in murine models, whereas 3-bromo analogs show t₁/₂ ~2.3 hours due to debromination pathways [10].
Parallel synthesis accelerates SAR exploration of 3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol derivatives:
Cleavage Conditions: TFA/DCM (1:99) liberates products without side chain degradation.
Solution-Phase Synthesis:
Table 4: Parallel Synthesis Parameters for Derivative Libraries
Parameter | Solid-Phase Approach | Solution-Phase Approach |
---|---|---|
Scale | 0.1–0.5 mmol/g resin | 0.05–0.2 mmol |
Diversity Scope | 500 compounds/week | 1,200 compounds/week |
Purity (Avg.) | >85% | >90% |
Key Limitation | Linker incompatibility | Solvent removal bottlenecks |
Microwave-assisted reactions in both formats reduce amination/coupling times from hours to minutes, enhancing library throughput [7].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2